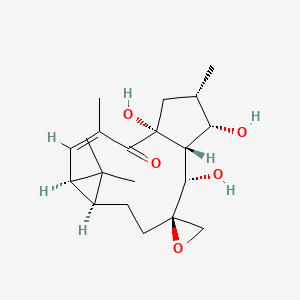

Epoxylathyrol

Vue d'ensemble

Description

Epoxylathyrol is a macrocyclic diterpene that was found to be inactive as an ABCB1 modulator . It is a P-glycoprotein (P-gp) inhibitor and a P-gp-mediated multidrug resistance (MDR) reverser .

Synthesis Analysis

Epoxylathyrol is derived from the macrocyclic diterpene epoxyboetirane A, a lathyrane-type macrocyclic diterpene isolated from Euphorbia boetica . A novel, simple and specific normal-phase liquid chromatography (NPLC) method has been developed for simultaneous determination of the four lathyrane diterpenoids .

Molecular Structure Analysis

Epoxylathyrol derivatives were obtained by derivatization of the macrocyclic diterpene epoxyboetirane A . Structure-activity relationships of the compounds were additionally obtained through regression models to clarify the structural determinants associated to the CS effect .

Chemical Reactions Analysis

Epoxylathyrol is a P-glycoprotein (P-gp) inhibitor and a P-gp-mediated multidrug resistance (MDR) reverser . Some of the most common cellular factors attributed to MDR include: changes in membrane transport through reduced drug uptake or augmented drug efflux; changes in drug targets and metabolism; increased DNA damage repair; and failure of apoptotic events .

Physical And Chemical Properties Analysis

Epoxylathyrol has a molecular formula of C20H30O5 and a molecular weight of 350.45 . It is recommended to store the powder at -20°C for 3 years and at 4°C for 2 years .

Applications De Recherche Scientifique

Disabling Multidrug Resistance in Cancer

Epoxylathyrane derivatives, including Epoxylathyrol, have been identified as MDR-Selective Compounds for disabling multidrug resistance in cancer . These compounds were found to strongly modulate P-glycoprotein (P-gp/ABCB1) efflux . The most promising compounds were investigated as apoptosis inducers . They were more effective against the resistant gastric cell lines, being the CS effect more significant in EPG85-257RDB cells .

Modulation of ABCB1-Mediated Multidrug Resistance

Epoxylathyrol and its derivatives have been studied for their potential to modulate ABCB1-mediated multidrug resistance . A series of compounds were prepared with improved multidrug resistance (MDR)-modifying activity . The compounds interacted synergistically with doxorubicin, and ATPase inhibition by three representative MDR-modifying compounds was also investigated .

Anti-Inflammatory Activity

Lathyrane diterpenoid hybrids, which include Epoxylathyrol, have been found to have anti-inflammatory activity . These compounds have been designed and synthesized for the identification of potent anti-inflammatory agents .

Mécanisme D'action

Target of Action

Epoxylathyrol, a derivative of the macrocyclic diterpene epoxyboetirane A, is primarily targeted towards P-glycoprotein (P-gp/ABCB1) efflux . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance (MDR) in cancer cells .

Mode of Action

Epoxylathyrol acts as an inhibitor of P-gp, thereby reversing the P-gp mediated multidrug resistance (MDR) in cancer cells . By inhibiting P-gp, Epoxylathyrol prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their therapeutic effect .

Biochemical Pathways

It is known that epoxylathyrol modulates the activity of p-gp, a protein involved in drug transport across cell membranes . This modulation can affect various biochemical pathways related to drug metabolism and resistance in cancer cells.

Pharmacokinetics

Its ability to modulate p-gp suggests that it may influence the bioavailability of other drugs by altering their efflux from cells .

Result of Action

Epoxylathyrol’s primary result of action is the modulation of P-gp efflux, leading to an increase in the intracellular concentration of chemotherapeutic drugs . This can enhance the effectiveness of chemotherapy in cancer cells that have developed multidrug resistance . Some derivatives of Epoxylathyrol have also been found to induce apoptosis in cancer cells via caspase-3 activation .

Action Environment

The action of Epoxylathyrol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its ability to modulate P-gp efflux . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

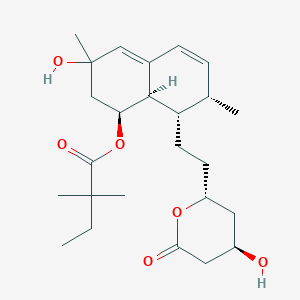

(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7-/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFQDSXSELSHMX-HMZDNQSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]([C@@]3(CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28649-60-7 | |

| Record name | Epoxylathyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028649607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is epoxylathyrol and where is it found?

A1: Epoxylathyrol is a naturally occurring diterpene found in the seeds of the caper spurge plant (Euphorbia lathyris). It belongs to the lathyrane family of diterpenes. [, ]

Q2: What are the main structural characteristics of epoxylathyrol?

A2: Epoxylathyrol is characterized by a complex polycyclic structure containing a cyclopropane ring and an epoxide group. Its molecular formula is C20H30O3. [, , ] While the exact molecular weight is not explicitly stated in the provided abstracts, it can be calculated as 318.45 g/mol based on the molecular formula. Unfortunately, detailed spectroscopic data (IR, NMR, etc.) is not provided in these abstracts.

Q3: What is the biological activity of epoxylathyrol and its derivatives?

A3: Epoxylathyrol and its derivatives have shown promising anti-cancer activity. Specifically, they have been investigated for their ability to modulate multidrug resistance (MDR) in cancer cells, primarily by interacting with the ABCB1 transporter, also known as P-glycoprotein (P-gp). [, , ] Some derivatives, particularly those with aromatic substitutions, have demonstrated significant MDR reversal activity, enhancing the efficacy of chemotherapeutic drugs like doxorubicin. []

Q4: How does epoxylathyrol interact with P-glycoprotein?

A4: While the provided abstracts don't detail the precise mechanism of interaction between epoxylathyrol and P-gp, they suggest that some derivatives, particularly tri-esters, can inhibit P-gp activity by downregulating its expression at the protein level. [] This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their cytotoxic effect. []

Q5: Are there any studies on the structure-activity relationship (SAR) of epoxylathyrol?

A5: Yes, research indicates that modifications to the epoxylathyrol structure can significantly impact its MDR-modifying activity. For instance, introducing aromatic substituents, particularly in the form of esters at specific positions of the lathyrane skeleton, generally leads to increased ABCB1 inhibitory activity. [] Additionally, the type and position of acyl groups in epoxylathyrol esters influence their ability to inhibit P-gp. Tri-esters seem to exhibit higher inhibitory activity compared to di-esters or mono-esters. []

Q6: What are the limitations of the current research on epoxylathyrol?

A6: While the provided abstracts highlight the potential of epoxylathyrol and its derivatives as MDR modulators, they lack detailed information on several aspects, including:

Q7: What are the potential future directions for epoxylathyrol research?

A7: Future research should focus on:

Q8: What are some of the chemical reactions epoxylathyrol can undergo?

A8: Epoxylathyrol is susceptible to several chemical transformations:

- Hydrolysis: Base-catalyzed hydrolysis can cleave ester bonds, leading to the formation of deacetylated derivatives. [] The specific products formed depend on the base used (KOH or NaOH). []

- Photochemical cleavage: Upon exposure to light, epoxylathyrol can undergo isomerization of its double bond, followed by cyclopropane ring cleavage and subsequent reactions, leading to the formation of furan derivatives. [, ]

- Microbial transformation: Certain microorganisms can modify epoxylathyrol, producing novel derivatives. For example, Cunninghamella elegans bio-110930 can transform epoxylathyrol into its 20-hydroxy derivative. []

Q9: Are there any analytical methods for detecting and quantifying epoxylathyrol?

A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) and positive-ion electrospray ionization mass spectrometry (ESI-MS) are suitable techniques for analyzing epoxylathyrol and its derivatives in complex mixtures like plant extracts. [] This method allows for the separation and identification of various lathyrane polyols and esters. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)